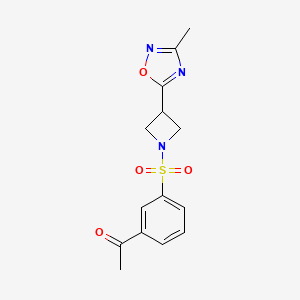

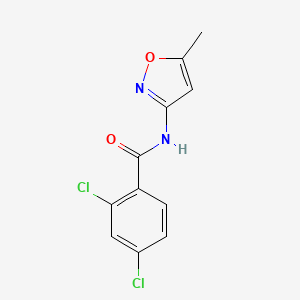

2,4-二氯-N-(5-甲基-1,2-恶唑-3-基)苯甲酰胺

描述

“2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide” is a chemical compound . It is used for pharmaceutical testing . The compound is part of a larger class of compounds known as oxazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .科学研究应用

Photocatalytic Decomposition Studies

2,4-Dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide: has been used to study the mechanism of photocatalytic decomposition of organic compounds in the presence of semiconductors . This research is crucial for understanding how light energy can be harnessed to break down pollutants and could lead to more efficient methods of water purification.

PARP Inhibition for Neuroprotection

This compound acts as a mimic of nicotinamide, inhibiting Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair . By inhibiting PARP, it serves as a neuroprotectant, potentially offering therapeutic avenues for treating neurodegenerative diseases.

Biotransformation Screening

The compound is utilized in developing robust screening methods to study biotransformations using enzymes like (+)-gamma-lactamase . This application is significant in pharmaceutical research where enzyme-catalyzed reactions are used to produce specific stereoisomers of drug molecules.

Glycine Determination

In biochemical assays, 2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is employed in the determination of glycine levels . Glycine is an important neurotransmitter, and accurate measurement is essential for research into various neurological conditions.

Synthesis of Aryl Halides

The compound is used in the synthesis of aryl halides, which are key intermediates in the production of various pharmaceuticals and agrochemicals . Aryl halides are also used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Organic Solvent Solubility

Due to its solubility in organic solvents like chloroform, ether, and ethyl acetate, the compound is valuable in research that requires a soluble form of benzamide for reactions and studies in organic chemistry .

未来方向

Oxazole derivatives, including “2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They show a broad range of biological activities and are part of a number of medicinal compounds . Therefore, the future directions could involve further exploration of the therapeutic potentials of oxazole scaffolds, including “2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide”, for various medical applications .

属性

IUPAC Name |

2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)14-11(16)8-3-2-7(12)5-9(8)13/h2-5H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZPLDOANRZRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321910 | |

| Record name | 2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642217 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

CAS RN |

160856-95-1 | |

| Record name | 2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2930611.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2930619.png)

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930626.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)